
SPiDER-|AGal-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPiDER-|AGal-2 is a fluorescent probe designed for the detection of β-galactosidase activity. This compound is particularly useful in biological research due to its high cell permeability and ability to retain within intracellular regions. The enzymatic reaction of this compound with β-galactosidase results in the formation of a quinone methide, which acts as an electrophile and reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of SPiDER-|AGal-2 involves the synthesis of a spirocyclic structure that includes a fluorophore and a β-galactosidase recognition moiety. The synthetic route typically involves the following steps:
Formation of the spirocyclic structure: This involves the reaction of a fluorophore precursor with a spirocyclic intermediate under controlled conditions.
Attachment of the β-galactosidase recognition moiety: This step involves the coupling of the spirocyclic structure with a β-galactosidase recognition group using a suitable coupling reagent.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process includes:
Large-scale synthesis of intermediates: This involves the production of the spirocyclic intermediate and the fluorophore precursor in large quantities.
Coupling and purification: The intermediates are then coupled, and the resulting product is purified using techniques such as chromatography to obtain high-purity this compound
化学反応の分析
Types of Reactions: SPiDER-|AGal-2 primarily undergoes enzymatic reactions with β-galactosidase. The key reaction involves the hydrolysis of the β-galactosidase recognition moiety, leading to the formation of a quinone methide intermediate.
Common Reagents and Conditions:
Reagents: β-galactosidase enzyme, dimethyl sulfoxide (DMSO), Hanks’ HEPES buffer.
Conditions: The reaction is typically carried out at physiological pH and temperature (37°C).
Major Products: The major product of the reaction is a fluorescent conjugate formed by the reaction of the quinone methide intermediate with nucleophilic functional groups in nearby proteins .
科学的研究の応用
SPiDER-|AGal-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for the detection of β-galactosidase activity in various chemical assays.
Biology: Employed in cell biology to study β-galactosidase expression in living cells, allowing for single-cell analysis due to its high cell permeability and retention.
Medicine: Utilized in medical research to detect β-galactosidase activity in tissues, which can be indicative of certain diseases or conditions.
Industry: Applied in industrial biotechnology for the detection of β-galactosidase activity in various bioprocesses
作用機序
The mechanism of action of SPiDER-|AGal-2 involves the enzymatic hydrolysis of the β-galactosidase recognition moiety by β-galactosidase. This hydrolysis results in the formation of a quinone methide intermediate, which acts as an electrophile. The quinone methide then reacts with nucleophilic functional groups in nearby proteins, forming fluorescent conjugates. This fluorescence allows for the detection and analysis of β-galactosidase activity at the single-cell level .
類似化合物との比較
X-gal: A widely used chromogenic substrate for β-galactosidase, which forms a blue precipitate upon hydrolysis.
C12FDG: A fluorogenic substrate for β-galactosidase that forms a fluorescent product upon hydrolysis.
Comparison: SPiDER-|AGal-2 is unique in its high cell permeability and ability to retain within intracellular regions, allowing for single-cell analysis. Unlike X-gal, which requires cell fixation, this compound can be used in live-cell imaging. Compared to C12FDG, this compound offers better retention within cells, making it more suitable for long-term studies .
特性
分子式 |
C31H33F2NO8 |
|---|---|
分子量 |
585.6 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(difluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H33F2NO8/c1-3-34(4-2)17-9-10-19-22(13-17)40-28-20(31(19)18-8-6-5-7-16(18)15-39-31)11-12-21(24(28)29(32)33)41-30-27(38)26(37)25(36)23(14-35)42-30/h5-13,23,25-27,29-30,35-38H,3-4,14-15H2,1-2H3/t23-,25+,26+,27-,30-,31?/m1/s1 |
InChIキー |
IXSDUCSXUZYQII-QSKQCZHESA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3 |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C(F)F)C6=CC=CC=C6CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




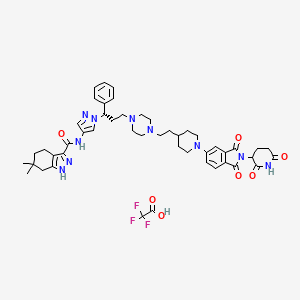

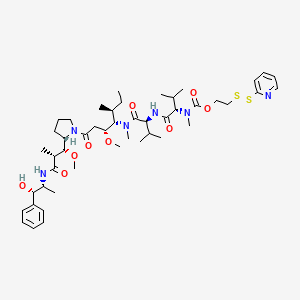
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)



![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)
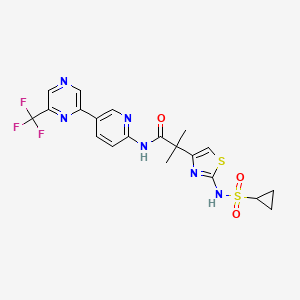
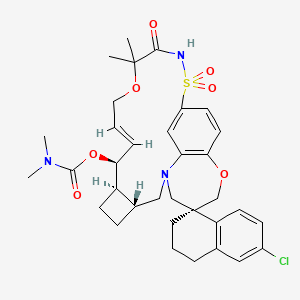
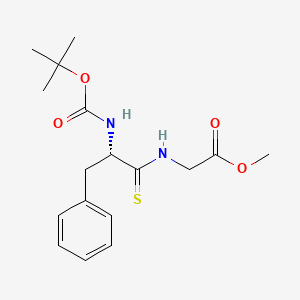
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)
